(NE)-N-[1-(1H-indol-3-yl)-2-phenylethylidene]hydroxylamine
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Overview
Description
(NE)-N-[1-(1H-indol-3-yl)-2-phenylethylidene]hydroxylamine is a compound that features an indole ring, a phenyl group, and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-(1H-indol-3-yl)-2-phenylethylidene]hydroxylamine typically involves the condensation of an indole derivative with a phenylacetaldehyde derivative in the presence of hydroxylamine. The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the formation of the imine intermediate, which then reacts with hydroxylamine to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[1-(1H-indol-3-yl)-2-phenylethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The indole and phenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Halogenated derivatives of the indole or phenyl rings.
Scientific Research Applications
(NE)-N-[1-(1H-indol-3-yl)-2-phenylethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (NE)-N-[1-(1H-indol-3-yl)-2-phenylethylidene]hydroxylamine involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the hydroxylamine group can form reactive intermediates that modify biological molecules. These interactions can lead to the modulation of signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methylene Rhodanine: Known for its kinase inhibitory potential.
3-(1H-Indol-5-yl)-1,2,4-oxadiazole: Exhibits non-competitive inhibition of α-glucosidase.
Uniqueness
(NE)-N-[1-(1H-indol-3-yl)-2-phenylethylidene]hydroxylamine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets. This versatility makes it a valuable compound for various research applications .
Properties
IUPAC Name |
(NE)-N-[1-(1H-indol-3-yl)-2-phenylethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-18-16(10-12-6-2-1-3-7-12)14-11-17-15-9-5-4-8-13(14)15/h1-9,11,17,19H,10H2/b18-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUZEGWFYNIPJS-FBMGVBCBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N\O)/C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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